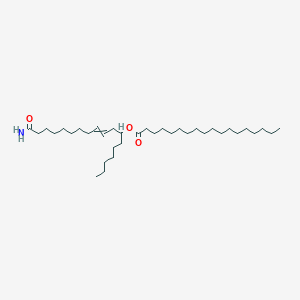
18-Amino-18-oxooctadec-9-en-7-yl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Amino-18-oxooctadec-9-en-7-yl octadecanoate: is a chemical compound with a complex structure, characterized by the presence of an amino group, a keto group, and a long aliphatic chain
Méthodes De Préparation
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and keto groups.
Reduction: Reduction reactions may target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be used to study the interactions of long-chain amino acids and their derivatives with biological membranes and proteins.
Medicine: Potential medical applications include the development of novel pharmaceuticals, particularly those targeting metabolic pathways involving long-chain fatty acids.
Industry: In industry, the compound could be explored for use in the synthesis of specialty chemicals, surfactants, or as a precursor for more complex industrial products.
Mécanisme D'action
The mechanism of action of 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The amino and keto groups play crucial roles in these interactions, potentially affecting enzymatic activity and receptor binding. The long aliphatic chain may also influence the compound’s ability to integrate into lipid membranes, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
- 18-Amino-7-oxooctadecanoic acid
- 12-Amino-octadecanoic acid amide
Comparison: Compared to similar compounds, 18-Amino-18-oxooctadec-9-en-7-yl octadecanoate is unique due to the presence of both an amino group and a keto group along with a long aliphatic chain
Propriétés
Numéro CAS |
89931-11-3 |
|---|---|
Formule moléculaire |
C36H69NO3 |
Poids moléculaire |
563.9 g/mol |
Nom IUPAC |
(18-amino-18-oxooctadec-9-en-7-yl) octadecanoate |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h23,27,34H,3-22,24-26,28-33H2,1-2H3,(H2,37,38) |
Clé InChI |
LJKUZFHNGIFTSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CC=CCCCCCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


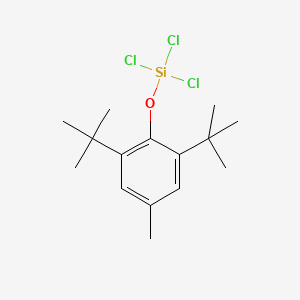
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

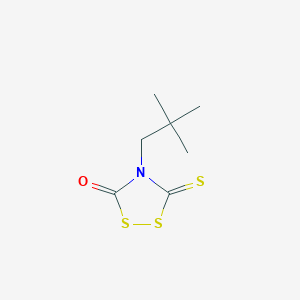
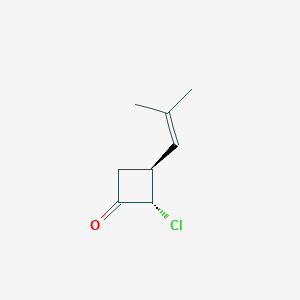
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
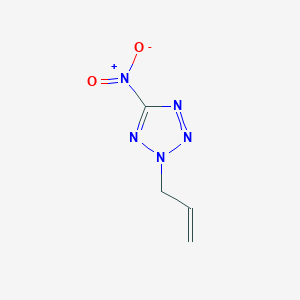
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
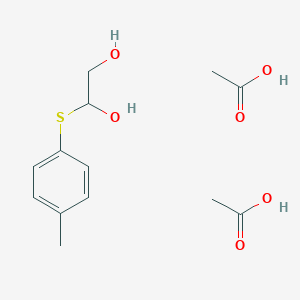
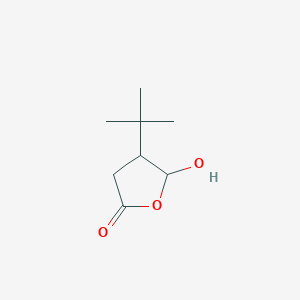
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
